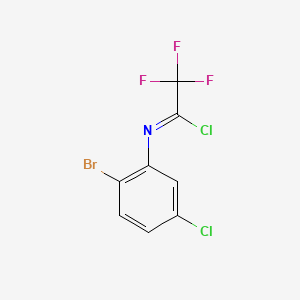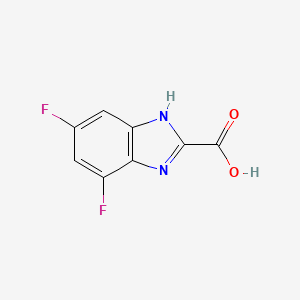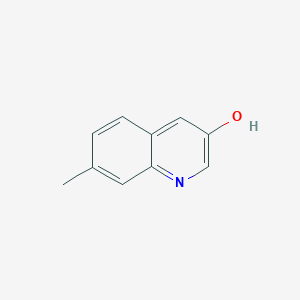
7-Methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylquinolin-3-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the 7th position and a hydroxyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinolin-3-ol can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses . These methods typically involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions. For instance, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods are favored for their efficiency and reduced environmental impact . Additionally, green chemistry approaches, such as ultrasound irradiation reactions, have been explored to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylquinolin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the quinoline ring .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinoline-3,7-dione derivatives, 7-methylquinolin-3-amine, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 7-Methylquinolin-3-ol, lacking the methyl and hydroxyl groups.
3-Methylquinolin-7-ol: An isomer with the methyl and hydroxyl groups at different positions.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
7-methylquinolin-3-ol |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-9(12)6-11-10(8)4-7/h2-6,12H,1H3 |
Clave InChI |
ODRCSHUJAKEIRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(C=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



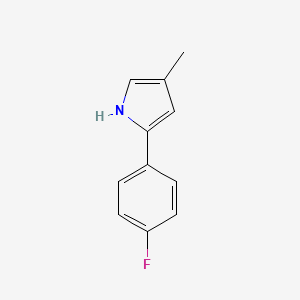

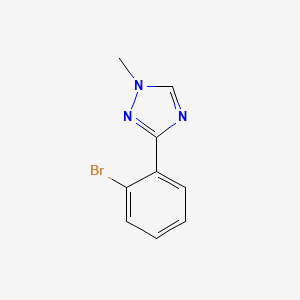


![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
